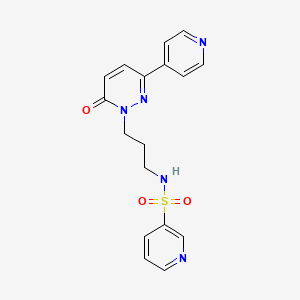![molecular formula C9H19NO3 B2526769 Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate CAS No. 109629-29-0](/img/structure/B2526769.png)
Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple esters or amino acids. For instance, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate was achieved by converting N-acetylglycine with dimethylformamide and phosphorus oxychloride, followed by treatment with methanol . Similarly, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate was prepared from methyl N-(benzyloxycarbonyl)glycinate using t-butoxybis(dimethylamino)methane . These methods demonstrate the versatility of methyl esters in constructing complex molecules.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of ester groups, which are essential for the reactivity and subsequent transformation into heterocyclic systems. The orientation around the double bond and the configuration of asymmetric centers are often confirmed by X-ray crystallography, as seen in the case of methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate and methyl N-[(2R,5S)-1-N-benzyl-5-methoxycarbonylprolyl]-(S)-phenylalaninate .
Chemical Reactions Analysis
The reactivity of these methyl esters is exploited to synthesize a wide range of heterocyclic compounds. For example, reactions with N-nucleophiles or C-nucleophiles lead to the formation of various heterocyclic systems, such as pyranones, pyranoazines, and pyranoazole . The alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate with halohydrocarbons under refluxing conditions in acetonitrile is another example of the chemical transformations these esters undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. The ester and amino groups contribute to the solubility and reactivity of the molecules. The intermolecular hydrogen bonds, as observed in the crystal structure of the title compound in paper , can affect the melting points and stability of these compounds. The presence of substituents on the aromatic rings or heterocycles can also modulate the electronic properties and, consequently, the reactivity of these molecules.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Preparation of Heterocyclic Systems : Utilizing similar compounds in synthesizing heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and others. These compounds are crucial in various chemical and pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Photopolymerization Studies : Research into novel alkoxyamines bearing chromophore groups, related to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate, for use as photoiniferters in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Medicinal Chemistry and Drug Synthesis
Organotin(IV) Complexes as Anticancer Drugs : Investigation of amino acetate functionalized Schiff base organotin(IV) complexes, similar in structure, for potential use in cancer treatment (Basu Baul et al., 2009).
Synthesis of Carbapenem Antibiotics : Developing new synthetic routes for carbapenem antibiotics from related compounds, indicating the significance of such structures in antibiotic synthesis (Shirai & Nakai, 1989).
Chemical Analysis and Structural Characterization
Structural Analysis of Hydrogen Bonded Complexes : Studies on molecular complexes formed by reactions involving similar compounds, which contribute to understanding molecular interactions and structures (Thirunarayanan et al., 2017).
Chemical Modification for Analysis of Fatty Acids : Utilizing similar compounds as chemical modifying reagents in the analysis of unsaturated fatty acids by gas chromatography mass spectrometry, demonstrating the application in analytical chemistry (Zou Yao-hong, 2006).
Polymer Science and Material Chemistry
Photoinitiators for UV-Curable Pigmented Coatings : Development of copolymeric systems containing moieties similar to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate for use as photoinitiators in UV-curable coatings (Angiolini et al., 1997).
Novel Polymeric Protecting Groups : Synthesis of monomers related to Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate for use as polymeric amino protecting groups, important in polymer and material sciences (Gormanns & Ritter, 1994).
Safety And Hazards
This compound is associated with some hazards. The safety information pictograms indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
methyl 3-(2-ethoxyethylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-4-13-6-5-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRHCRWPOTXMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2526687.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2526689.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)



![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2526697.png)


![2-({[(4-Cyanophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2526702.png)

